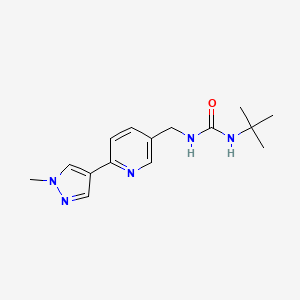

1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Description

1-(tert-Butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring a tert-butyl group and a pyridinyl-methyl-pyrazole moiety. The compound’s structure combines a urea pharmacophore with a heteroaromatic system, making it a candidate for diverse biological applications. Urea derivatives are well-documented for their roles as kinase inhibitors, receptor modulators, and antitumor agents, and this compound’s structural features align with these therapeutic avenues .

Properties

IUPAC Name |

1-tert-butyl-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-8-11-5-6-13(16-7-11)12-9-18-20(4)10-12/h5-7,9-10H,8H2,1-4H3,(H2,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPPJIWKUNILIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=CN=C(C=C1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings concerning its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Research has indicated that compounds with similar structures, particularly those containing pyrazole and urea moieties, exhibit diverse biological activities. These include:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to 1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea have demonstrated significant inhibition of Aurora-A kinase and CDK2, crucial for cancer cell cycle regulation .

- Anti-inflammatory Effects : The compound's structural features suggest potential inhibition of pro-inflammatory cytokines. Pyrazole derivatives have been reported to inhibit TNFα production and reduce inflammation in various models .

Anticancer Activity

A comparative analysis of similar pyrazole derivatives reveals their IC50 values against various cancer cell lines:

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound A | Aurora-A | 67 | HCT116 |

| Compound B | CDK2 | 25 | MCF7 |

| Compound C | p38 MAPK | 53 | SW1353 |

The specific activity of 1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea against these targets remains to be elucidated through further experimental validation.

Antimicrobial Activity

Research indicates that pyrazole-based compounds exhibit moderate antimicrobial activity. For example, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 250 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data for the compound is limited, it is reasonable to hypothesize similar activities based on structural analogs.

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated a series of pyrazole derivatives for their anticancer properties. Among them, a compound structurally related to 1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea was found to inhibit cell proliferation in A549 lung cancer cells with an IC50 value of approximately 4 µM. The mechanism was attributed to the inhibition of cell cycle progression through the downregulation of cyclin-dependent kinases .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory responses, a related pyrazole compound demonstrated significant reduction in TNFα levels in lipopolysaccharide-stimulated macrophages. The results indicated an IC50 value of around 18 nM for TNFα inhibition, suggesting that similar mechanisms could be explored for the target compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related urea derivatives, highlighting key differences in substituents, biological activities, and physicochemical properties:

Key Structural and Functional Comparisons

Substituent Effects on Pharmacokinetics

- The tert-butyl group in the target compound likely increases lipophilicity compared to hydroxymethyl analogs (e.g., ’s 3-ureidopyrazoles), which may improve blood-brain barrier penetration but reduce aqueous solubility .

- In contrast, 3-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea () replaces tert-butyl with a sulfolane group, introducing a polar sulfone moiety. This modification could enhance solubility but reduce cell permeability compared to the target compound .

Heterocyclic Core Variations The pyridazine core in ’s compound replaces the pyridine ring, altering electronic properties and hydrogen-bonding capacity. Pyridazines are less common in drug design but may offer unique binding profiles . Benzoquinazolinone 12 () shares the pyridinyl-methyl-pyrazole motif but incorporates a fused quinazolinone system, a scaffold known for kinase inhibition. This structural divergence suggests distinct target selectivity compared to urea-based analogs .

Biological Activity Trends Hydroxymethyl-substituted 3-ureidopyrazoles () exhibit antitumor and kinase inhibitory activities, suggesting that the target compound’s pyrazole-urea system may share similar mechanisms. However, the tert-butyl group’s steric bulk could hinder interactions with certain enzyme active sites . The absence of reported activity for the target compound leaves room for speculation based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility : details Curtius reaction-based methods for 3-ureidopyrazoles, which could be adapted for synthesizing the target compound. Challenges may arise in regioselective functionalization of the pyrazole ring .

- Structure-Activity Relationships (SAR): The pyridinyl-methyl-pyrazole moiety is a recurring motif in receptor modulators (e.g., M1 mAChR PAMs), emphasizing its pharmacological relevance . Urea vs.

Q & A

Q. What are the established synthetic methodologies for synthesizing 1-(tert-butyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?

Methodological Answer: The synthesis typically involves coupling reactions between tert-butyl isocyanate derivatives and functionalized pyridyl-pyrazole intermediates. Key steps include:

- Coupling agents : Use carbodiimides (e.g., DCC) or phosphorous-based reagents (e.g., POCl₃) to activate urea bond formation .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres (N₂) to minimize side reactions .

- Heterocyclic assembly : Pyrazole rings are synthesized via cyclocondensation of hydrazines with diketones, followed by alkylation at the pyrazole N1 position using methyl iodide .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.2 ppm) and ESI-HRMS for molecular ion verification .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for tert-butyl (δ 1.2–1.4 ppm, 9H), pyridyl-CH₂ (δ ~4.5 ppm), and pyrazole C-H (δ 7.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (δ 155–160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₈H₂₅N₅O requires m/z 340.2132) .

- X-ray crystallography (if available): Resolve stereoelectronic effects of the urea linkage and pyridyl-pyrazole geometry .

Advanced Research Questions

Q. How can researchers optimize coupling reactions to address low yields in urea bond formation?

Methodological Answer:

- Catalyst screening : Use palladium catalysts (e.g., Pd₂(dba)₃) for cross-coupling steps, as demonstrated in pyrazolo-pyridine syntheses (yield improvement from 40% to 63%) .

- Temperature control : Conduct reactions at 0–20°C to suppress side-product formation during isocyanate coupling .

- Solvent polarity : Switch from DCM to DMF to stabilize intermediates in polar aprotic environments .

- Reaction monitoring : Use TLC or LC-MS to track urea formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in biological activity data among structurally similar urea derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., tert-butyl vs. adamantyl groups) on target binding. For example, adamantyl derivatives in showed variable anti-tubercular activity (IC₅₀: 0.5–5 µM) based on heteroaryl substitutions .

- Computational modeling : Perform docking studies to assess urea moiety interactions with enzymatic active sites (e.g., kinase inhibition) .

- In vitro validation : Use dose-response assays (e.g., IC₅₀ curves) to differentiate true activity from assay artifacts .

Q. What experimental approaches assess the hydrolytic stability of the urea moiety under physiological conditions?

Methodological Answer:

- pH-dependent stability studies : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC. Urea bonds are prone to hydrolysis in acidic/alkaline conditions .

- Mass spectrometry : Identify hydrolysis products (e.g., tert-butylamine and pyridyl-pyrazole fragments) .

- Accelerated stability testing : Use elevated temperatures (40–60°C) to predict shelf-life under storage (e.g., -20°C recommended for long-term stability) .

Q. How can researchers address spectral ambiguities in NMR characterization of pyridyl-pyrazole-urea derivatives?

Methodological Answer:

- 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals for pyridyl-CH₂ (δ ~4.5 ppm) and pyrazole C4 (δ ~140 ppm) .

- Decoupling experiments : Suppress coupling between pyridyl protons and adjacent NH groups to simplify splitting patterns .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to resolve overlapping NH signals in the urea moiety .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., cytochrome P450 assays) to explain reduced in vivo efficacy .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation at tert-butyl or pyrazole positions) .

- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs vs. plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.